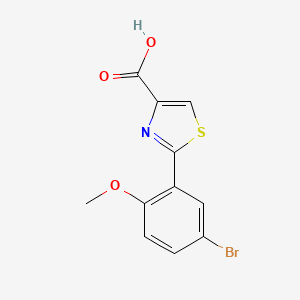

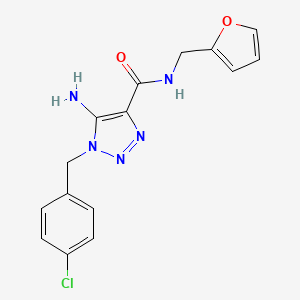

![molecular formula C19H22FN3O3S B2825337 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide CAS No. 899955-90-9](/img/structure/B2825337.png)

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods, including the reaction of 4-fluorophenylpiperazine with other reagents . For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions is a key step in the synthesis of 2-substituted chiral piperazines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-chloro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide” appears as a white to off-white crystalline powder with a melting point of 204-208°C.Applications De Recherche Scientifique

Nanofiltration Membranes and Environmental Applications

Research on piperazine-based nanofiltration (NF) membranes highlights their significance in environmental applications, particularly in water treatment processes. These membranes have shown potential for dramatic improvements in separation performance, including enhanced water permeance and selectivity, as well as antifouling capabilities. The development and application of these membranes are critical for addressing challenges in water softening, purification, and reuse, showcasing the importance of piperazine derivatives in environmental science and technology (Shao et al., 2022).

Drug Development and Therapeutic Applications

Piperazine derivatives have been extensively studied for their potential in drug development, demonstrating a broad spectrum of therapeutic applications. For instance, macozinone, a piperazine-benzothiazinone derivative, is under investigation for the treatment of tuberculosis (TB). Its mechanism of action involves targeting specific enzymes critical for the pathogen's survival, highlighting the compound's potential in developing more efficient TB drug regimens (Makarov & Mikušová, 2020). Similarly, the exploration of piperazine derivatives in creating potent central nervous system (CNS) agents, anticancer, anti-inflammatory, and other therapeutic agents underscores the versatility and significance of these compounds in medical research and pharmacology (Rathi et al., 2016).

Environmental and Health Impact of Sulfonamides

Sulfonamide compounds, related through the sulfonamide group to the queried compound, have raised concerns due to their environmental persistence and potential to foster antibiotic resistance. Their widespread use in healthcare and agriculture has led to detectable levels in various ecosystems, prompting research into their impact on microbial populations and human health. This body of work is crucial for understanding the ecological consequences of sulfonamide use and developing strategies to mitigate risks associated with their environmental presence (Baran et al., 2011).

Mécanisme D'action

While the specific mechanism of action for “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide” is not available, similar compounds have been studied for their biological properties. For example, “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy .

Orientations Futures

Future research could focus on further modification of the chemical structure of similar compounds to develop even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, the development of drugs for the treatment of various neurological and psychiatric disorders could be explored.

Propriétés

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-17-6-8-18(9-7-17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQKEVQCLGLJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825257.png)

![1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2825258.png)

![Benzo[d]thiazol-6-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825260.png)

![1-methyl-5-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2825263.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2825266.png)